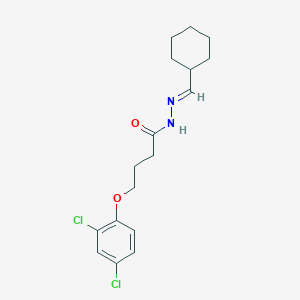![molecular formula C18H19ClN2O3 B5781045 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B5781045.png)
2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide, also known as MLN8054, is a selective and potent small molecule inhibitor of the Aurora A kinase. Aurora A kinase is a protein kinase that plays a vital role in regulating cell division, and its overexpression has been linked to various cancers. MLN8054 has been extensively studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide inhibits the activity of Aurora A kinase, which is essential for cell division. Aurora A kinase is overexpressed in many types of cancer, and its inhibition by 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the formation of microtubules, which are essential for cell division. 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide is its selectivity for cancer cells, which makes it a promising candidate for cancer treatment. However, its potency and selectivity may also limit its use in certain experiments. 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide may also have off-target effects, which need to be carefully evaluated.
Orientations Futures
There are several potential future directions for research on 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide. One area of interest is the development of combination therapies that include 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide and other anticancer agents. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide. Additionally, further studies are needed to evaluate the safety and efficacy of 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide in clinical trials.
Méthodes De Synthèse
2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide was first synthesized by scientists at Millennium Pharmaceuticals, Inc. The synthesis involved a series of chemical reactions, including the reaction of 4-amino-3-methoxybenzoic acid with isobutyryl chloride to form 4-(isobutyrylamino)-3-methoxybenzoic acid. The resulting compound was then reacted with 2-chlorobenzoyl chloride to yield 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide.
Applications De Recherche Scientifique
2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. In preclinical studies, 2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has demonstrated significant antitumor activity in mouse models of human cancer.
Propriétés
IUPAC Name |
2-chloro-N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-11(2)17(22)21-15-9-8-12(10-16(15)24-3)20-18(23)13-6-4-5-7-14(13)19/h4-11H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGDBLBELVVVOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![allyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5780967.png)


![N-ethyl-4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5780996.png)
![2-benzyl-3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5781001.png)
![2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5781003.png)
![2,6-dichlorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5781015.png)


![2-methyl-1-phenylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5781031.png)
![5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid](/img/structure/B5781047.png)
![1-[(4-isopropylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5781055.png)
